2-cyano-N-(2-hydroxyethyl)acetamide
Overview
Description
2-cyano-N-(2-hydroxyethyl)acetamide is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic systems. The compound's utility in heterocyclic synthesis is highlighted by its method of preparation and chemical reactivity, which allows for the creation of synthetically useful and novel heterocyclic compounds .
Synthesis Analysis
The synthesis of 2-cyano-N-(2-hydroxyethyl)acetamide is a key step in the production of heterocyclic compounds. The systematic and comprehensive survey of its preparation methods indicates that this compound can be synthesized through a variety of routes, each leading to the formation of different heterocyclic systems that are valuable in various chemical applications .
Molecular Structure Analysis
The molecular structure of 2-cyano-N-(2-hydroxyethyl)acetamide is not explicitly detailed in the provided papers. However, its structure is implied to be conducive to chemical reactivity, making it a versatile intermediate for the construction of heterocyclic compounds. The presence of the cyano and hydroxyethyl groups in the molecule suggests potential sites for reactivity and functionalization .
Chemical Reactions Analysis
The chemical reactivity of 2-cyano-N-(2-hydroxyethyl)acetamide is significant in the context of heterocyclic synthesis. For instance, the reduction of a related compound, N-benzyl-2-cyano-2-(hydroxyimino)acetamide, leads to a Beckmann-type rearrangement, resulting in the formation of N-benzyl-1,2-ethanediamine and its N'-methyl derivative . This example demonstrates the potential for 2-cyano-N-(2-hydroxyethyl)acetamide to undergo similar transformations, facilitating the synthesis of diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-cyano-N-(2-hydroxyethyl)acetamide are crucial for its role in heterocyclic synthesis. While the specific properties are not detailed in the provided papers, the high yields reported in the synthesis of related compounds, such as the 81% yield of 2-(1,2-benzisothiazol-3-yloxy)-N-(3-cyano-1-(2,4dimethylphenyl)pyrazol-5-yl) acetamide, suggest that 2-cyano-N-(2-hydroxyethyl)acetamide likely has favorable properties for chemical synthesis and bioactivity applications . The compound's bioactivity against bacteria and algae further indicates its potential utility in the development of new pharmaceuticals or agrochemicals .
Scientific Research Applications
1. Heterocyclic Synthesis
2-cyano-N-(2-hydroxyethyl)acetamide serves as an important intermediate in the synthesis of various heterocyclic systems. It's used in the preparation of synthetically useful and novel heterocyclic compounds, highlighting its significance in organic synthesis and pharmaceutical research (Gouda et al., 2015).
2. Synthesis of Novel Compounds
The compound is used in the synthesis of new classes of molecules, such as pyridone and chromenopyridone derivatives, which have shown promising anti-inflammatory, antipyretic, and ulcerogenic activities in both in-vitro and in-vivo examinations (Fayed et al., 2021).
3. Solvent-Dependent Isomerism
In chemical research, 2-cyano-N-(2-hydroxyethyl)acetamide derivatives display solvent-dependent (Z)/(E)-isomerism, which is an important property in the study of molecular structures and reaction mechanisms (Papageorgiou et al., 1998).
4. Building Block in Synthesis
This compound is utilized as a synthon, a building block, in the synthesis of polyfunctionalized heterocyclic compounds. Its reactivity and ability to form various derivatives make it a valuable tool in synthetic chemistry (Gouda, 2014).
5. Application in Pharmaceutical Sciences
The compound finds applications in pharmaceutical sciences, specifically in the formation of compounds with potential therapeutic effects. Its derivatives have been studied for their anti-arthritic properties and effects on inflammation-related cytokines and reactive oxygen species (Jawed et al., 2010).
6. Enhancing Adhesive Properties
In material science, derivatives of 2-cyano-N-(2-hydroxyethyl)acetamide are used to enhance the adhesion and mechanical properties of polyurethane adhesives, demonstrating its utility beyond the realm of chemistry and into materials engineering (Sheikhy et al., 2013).
properties
IUPAC Name |
2-cyano-N-(2-hydroxyethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-2-1-5(9)7-3-4-8/h8H,1,3-4H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFRGXRQXZOZTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408913 | |
Record name | 2-cyano-N-(2-hydroxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-hydroxyethyl)acetamide | |
CAS RN |
15029-40-0 | |
Record name | 2-cyano-N-(2-hydroxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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